Deferitrin - 239101-33-8

Deferitrin

Catalog Number: EVT-266604
CAS Number: 239101-33-8
Molecular Formula: C11H11NO4S
Molecular Weight: 253.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deferitrin (4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid), also known as GT56-252, is a synthetic, orally active iron chelator derived from desferrithiocin. [, , , ] It belongs to the class of hexadentate iron chelators, meaning it can bind to iron with six points of attachment. [, ] This strong binding affinity allows Deferitrin to efficiently remove excess iron from the body. [, , ]

Deferitrin has been investigated for its potential in treating chronic iron overload conditions, particularly those resulting from transfusion therapy, such as beta-thalassemia. [, , , ] Its development aimed to address the limitations of existing iron chelation therapies, offering an orally available alternative with potentially improved efficacy and reduced toxicity. [, , ]

Chemical Reactions Analysis

While the papers mention that Deferitrin forms a complex with iron, specific details about the chemical reactions involved, including technical details or parameters, are not explicitly described. [, ] Further research is needed to elucidate the exact nature and characteristics of these reactions.

Mechanism of Action

Deferitrin acts as a tridentate ligand, meaning it binds to iron (III) with three donor atoms. [, ] This binding forms a stable Deferitrin-iron complex, which is then excreted from the body primarily through the fecal route. [, , ] This mechanism helps reduce the excess iron levels in the body, mitigating the damage caused by iron overload. []

Applications

The primary scientific research application of Deferitrin focuses on its potential as an orally active iron chelator for treating chronic iron overload conditions: [, , , , , , ]

  • Beta-thalassemia: Deferitrin has been specifically investigated for its efficacy in treating iron overload in beta-thalassemia patients who require regular blood transfusions. [, , , ] Research explored its iron excretion capabilities, safety profile, and potential as a monotherapy or part of combination therapy. [, , ]

  • Iron balance studies: Studies investigated the effectiveness of Deferitrin in achieving negative iron balance, a crucial factor in managing iron overload. [] Researchers compared its efficacy to standard deferoxamine treatment, assessing iron excretion through urine and feces. []

Future Directions

Despite initial promise, the development of Deferitrin appears to have been halted due to safety concerns related to renal toxicity observed in a Phase I/II clinical trial. [] Future research directions might involve:

  • Addressing toxicity: Investigating structural modifications to Deferitrin that maintain its iron-chelating efficacy while minimizing or eliminating its nephrotoxic potential. []
  • Combination therapies: Exploring the possibility of using Deferitrin in combination with other iron chelators to enhance efficacy and potentially reduce individual drug dosages, thereby minimizing side effects. [, , ]
  • Alternative applications: Investigating the potential of Deferitrin or its modified forms in treating other conditions where iron dysregulation plays a role, such as cancer, neurodegenerative diseases, and infectious diseases. []

Desferrithiocin

Compound Description: Desferrithiocin is a naturally occurring tridentate iron chelator. It exhibits potent iron-clearing efficacy but also carries significant toxicity concerns [].

Relevance: Deferitrin is a synthetic analogue of desferrithiocin, specifically modified to retain its iron-chelating properties while minimizing the toxicity associated with the parent compound [, , ]. This structural modification involves the incorporation of specific chemical groups to enhance deferitrin's safety profile compared to desferrithiocin.

(S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid

Compound Description: This compound represents a polyether analogue of deferitrin, designed to improve its pharmacokinetic properties [].

Relevance: Compared to deferitrin, this analogue demonstrated superior iron clearing efficiency (ICE) in rodent studies. Additionally, it displayed excellent bioavailability through both subcutaneous and oral administration routes in rodents and primates. Importantly, unlike deferitrin, this analogue did not induce renal toxicity in preclinical studies [].

(S)-4,5-dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid

Compound Description: Similar to the previous compound, this is another polyether analogue of deferitrin investigated for its improved iron-chelating properties and reduced toxicity [].

Relevance: This analogue exhibited dose-dependent and saturable ICEs in rodents, which were found to be superior to those observed with deferitrin. Like the other polyether analogue, it showed excellent bioavailability via various administration routes and a favorable toxicity profile in preclinical studies [].

Deferoxamine (DFO)

Compound Description: Deferoxamine is an established iron chelator widely used for treating iron overload. It is administered subcutaneously and serves as a benchmark for evaluating the efficacy of new iron chelators [, , , ].

Relevance: Clinical trials have directly compared the efficacy of deferitrin to deferoxamine in treating iron overload in patients with β-thalassemia major []. While deferitrin demonstrated oral efficacy in these studies, it was found to be less effective than deferoxamine in inducing iron excretion [].

Deferiprone (L1)

Compound Description: Deferiprone is another clinically available oral iron chelator, often used in combination therapy with deferoxamine [, , , ].

Relevance: Deferiprone is mentioned as a successful example of an oral iron chelator, highlighting the need for effective alternatives to deferoxamine [, , , ]. Although not directly compared to deferitrin in the provided research, it represents another therapeutic option for managing iron overload and underscores the importance of developing new oral iron chelators.

Deferasirox (ICL670)

Compound Description: Deferasirox is an oral iron chelator that received conditional approval from the FDA for treating chronic iron overload [, , , ].

Relevance: Deferasirox is discussed alongside deferitrin as a potential new oral iron chelator, although concerns about its overall efficacy and potential for adverse effects are highlighted [, , , ].

1-Allyl-2-methyl-3-hydroxypyrid-4-one (L1NAll)

Compound Description: L1NAll is an experimental iron chelator undergoing clinical evaluation as a potential therapeutic option for iron overload [, ].

Relevance: L1NAll is mentioned alongside deferitrin as a new iron chelator in clinical development, emphasizing the ongoing search for effective oral treatments for iron overload [, ].

Starch Deferoxamine Polymers

Compound Description: These experimental compounds represent a novel approach to iron chelation therapy, aiming to improve the pharmacokinetic profile and efficacy of deferoxamine [, , ].

Relevance: Similar to other experimental iron chelators, starch deferoxamine polymers are discussed in the context of developing new therapies for iron overload and are mentioned as a potential alternative to traditional iron chelators like deferitrin [, , ].

Properties

CAS Number

239101-33-8

Product Name

Deferitrin

IUPAC Name

(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid

Molecular Formula

C11H11NO4S

Molecular Weight

253.27

InChI

InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1

InChI Key

OEUUFNIKLCFNLN-LLVKDONJSA-N

SMILES

CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

GT-56-252; GT 56 252; GT-56252; GT 56252; Deferitrin.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.